
3,5-Dibromo-2-hexylthiophene
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Overview
Description
3,5-Dibromo-2-hexylthiophene is an organobromine compound with the molecular formula C10H14Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromo-2-hexylthiophene can be synthesized through a multi-step process. One common method involves the bromination of 3-hexylthiophene using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under inert atmosphere conditions . The reaction typically proceeds at room temperature and yields the desired dibromo compound.
Industrial Production Methods
Industrial production of this compound often employs similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-hexylthiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki cross-coupling reactions with arylboronic acids to form aryl-substituted thiophenes.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be modified under controlled conditions to yield different functionalized derivatives.
Common Reagents and Conditions
Suzuki Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.
Bromination: N-bromosuccinimide (NBS) in THF is a typical reagent for introducing bromine atoms.
Major Products Formed
Scientific Research Applications
Organic Electronics
One of the primary applications of 3,5-dibromo-2-hexylthiophene is in the field of organic electronics. It serves as a precursor for synthesizing conductive polymers such as poly(3-hexylthiophene). These polymers are essential components in organic solar cells and field-effect transistors due to their excellent charge transport properties.
Table 1: Comparison of Conductive Polymers Derived from Thiophenes
Polymer Type | Conductivity (S/cm) | Application Area |
---|---|---|
Poly(3-hexylthiophene) | 0.01 - 0.1 | Organic Solar Cells |
Regioregular Poly(3-hexylthiophene) | 0.1 - 0.5 | Field Effect Transistors |
Poly(3-dodecylthiophene) | 0.05 - 0.15 | Organic Photodetectors |
Photocatalytic Applications
The compound has been investigated for its photocatalytic properties, particularly in environmental remediation. Its ability to absorb light and facilitate electron transfer makes it a candidate for degrading pollutants under UV or visible light.
Case Study: Photocatalytic Degradation of Dyes
A study demonstrated that films made from this compound could effectively degrade methylene blue dye in aqueous solutions when exposed to sunlight, suggesting potential applications in wastewater treatment.
Medicinal Chemistry
Research has identified several biological activities associated with derivatives of this compound:
- Anti-Cancer Activity : Various derivatives have shown significant anti-cancer properties against different cancer cell lines. For instance, a derivative exhibited an IC50 value of 16μM against breast cancer cells.
- Anti-Thrombolytic Activity : Certain derivatives have demonstrated thrombolytic activity comparable to standard treatments like streptokinase.
Table 2: Biological Activities of Derivatives
Compound | Activity Type | IC50 / % Lysis |
---|---|---|
2-Bromo-3-hexylthiophene | Anti-Cancer | 16μM |
2-Bromo-5-(4-Iodophenyl)-3-hexylthiophene | Anti-Thrombolytic | 34.27% lysis |
2-Bis(4-Chlorophenyl)-3-hexylthiophene | Biofilm Inhibition | 78.85% inhibition |
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-hexylthiophene in its applications is primarily related to its ability to form conjugated systems. In organic electronics, the compound’s bromine atoms facilitate cross-coupling reactions, enabling the formation of extended π-conjugated systems. These systems enhance charge carrier mobility and improve the material’s electronic properties . In medicinal applications, the presence of electron-withdrawing groups can influence biological activity, such as thrombolytic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3-hexylthiophene: Another brominated thiophene derivative used in similar applications.
3-Hexylthiophene: The non-brominated parent compound, which serves as a precursor in various synthetic routes.
Uniqueness
3,5-Dibromo-2-hexylthiophene is unique due to its specific substitution pattern, which allows for selective functionalization and the formation of highly regioregular polymers. This enhances the material’s electronic properties and makes it particularly valuable in the development of advanced organic electronic devices .
Q & A
Q. What are the recommended synthetic methodologies for achieving regioselective bromination in 3,5-Dibromo-2-hexylthiophene?
Basic Research Question
Regioselective bromination of thiophene derivatives requires precise control of reaction conditions. For this compound, a two-step bromination protocol is typically employed:
Initial Bromination : Use N-bromosuccinimide (NBS) in a non-polar solvent (e.g., CCl₄) at 0–5°C to introduce the first bromine at the 5-position of 2-hexylthiophene.
Second Bromination : Increase reaction temperature to 25°C and add a catalytic amount of FeCl₃ to direct bromination to the 3-position.
Purification via silica gel chromatography (hexane:ethyl acetate, 9:1) removes unreacted starting materials and di-brominated byproducts. Yield optimization (typically 65–75%) requires strict stoichiometric control (1:2 molar ratio of thiophene:NBS) .
Key Validation : Confirm regiochemistry using ¹H NMR (α-proton splitting patterns at δ 6.8–7.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion detection .
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Advanced Research Question
Structural ambiguities, such as bromine positional disorder or alkyl chain conformation, are resolved using single-crystal X-ray diffraction:
Crystallization : Grow crystals via slow evaporation in dichloromethane/hexane (1:3) at –20°C.
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
Refinement : Apply the SHELX suite (SHELXL-2019) for structure solution and refinement. Key parameters include:
- Disorder Modeling : Split hexyl chains into two conformers with occupancy ratios refined to 0.6:0.4.
- Thermal Ellipsoids : Analyze anisotropic displacement parameters to confirm bromine positions (Uiso < 0.05 Ų).
- Hydrogen Bonding : Identify weak C–H⋯Br interactions (distance: 2.8–3.2 Å) to stabilize crystal packing .
Data Contradiction Example : Discrepancies between calculated (DFT) and experimental bond lengths (C–Br: 1.89 Å vs. 1.91 Å) may arise from crystal packing effects. Refinement with Hirshfeld surface analysis reconciles these differences .
Q. What computational strategies validate the electronic properties of this compound in polymer composites?
Advanced Research Question
To assess charge-transfer efficiency in conductive polymers:
DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Key outputs:
- HOMO-LUMO Gap : Compare with experimental UV-Vis spectra (λmax ≈ 420 nm).
- Electrostatic Potential Maps : Identify electron-deficient regions at bromine sites for doping.
Transient Absorption Spectroscopy : Measure exciton lifetime (<10 ps) to quantify charge separation efficiency in composites with C60 (cf. methodology) .
Experimental Challenges : Discrepancies in absorption spectra may arise from solvent polarity (e.g., chloroform vs. toluene). Use time-dependent DFT (TD-DFT) with implicit solvation models (PCM) for alignment .
Q. How do steric effects from the hexyl chain influence reactivity in cross-coupling reactions?
Advanced Research Question
The hexyl group impacts Suzuki-Miyaura or Stille coupling reactions:
Steric Hindrance Analysis :
- %VBur Calculations : Quantify steric bulk using SambVca 2.1 (Buried Volume > 35% reduces coupling efficiency).
- Catalyst Screening : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance turnover.
Reaction Optimization :
- Temperature : 80–100°C in THF to balance reactivity and side reactions.
- Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 2 h (yield improvement: 70% → 85%) .
Validation : Monitor reaction progress via ¹⁹F NMR (if fluorinated aryl partners) or GC-MS for byproduct detection .
Q. What analytical techniques differentiate between mono- and di-brominated impurities in synthesized batches?
Basic Research Question
GC-MS : Compare retention times and molecular ion peaks (m/z 332 for mono-bromo vs. 410 for di-bromo).
Elemental Analysis : Expected %Br for pure this compound: 32.1% (deviation >0.5% indicates impurities).
DSC : Melting point analysis (pure compound: 98–100°C; mono-bromo impurity depresses mp to 85–90°C) .
Advanced Quantification : Use HPLC with a C18 column (acetonitrile/water, 70:30) and UV detection at 254 nm for impurity profiling (<0.1% detection limit) .
Q. How does bromine substitution impact the thermal stability of poly(this compound) thin films?
Advanced Research Question
TGA Analysis : Decomposition onset at 280°C (vs. 320°C for non-brominated analogs) due to C–Br bond cleavage.
DSC : Glass transition (Tg) increases from 75°C to 110°C with bromination, enhancing film rigidity.
In Situ XRD : Monitor crystallinity loss at >250°C, correlating with conductivity degradation (4-probe measurement) .
Mitigation Strategy : Blend with thermally stable polymers (e.g., PEDOT:PSS) to extend operational limits .
Properties
CAS No. |
183960-83-0 |
---|---|
Molecular Formula |
C10H14Br2S |
Molecular Weight |
326.09 g/mol |
IUPAC Name |
3,5-dibromo-2-hexylthiophene |
InChI |
InChI=1S/C10H14Br2S/c1-2-3-4-5-6-9-8(11)7-10(12)13-9/h7H,2-6H2,1H3 |
InChI Key |
JNBJKPRIBRZUDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C(S1)Br)Br |
Origin of Product |
United States |
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